

Tracing Crustal Inputs: A Comparative Guide to Cerium-142 and Strontium Isotopes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cerium-142

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Introduction

In the fields of geochemistry, petrology, and environmental science, isotopic tracers are indispensable tools for elucidating the origins and mixing of materials from different geological reservoirs. Among these, radiogenic strontium isotopes (specifically the $^{87}\text{Sr}/^{86}\text{Sr}$ ratio) have long been the gold standard for identifying and quantifying the input of continental crust into mantle-derived magmas and other geological systems. More recently, stable cerium isotopes ($^{142}\text{Ce}/^{140}\text{Ce}$, expressed as $\delta^{142}\text{Ce}$) have emerged as a novel tracer, offering unique insights into processes involving crustal recycling, particularly under varying redox conditions. This guide provides an objective comparison of **Cerium-142** and Strontium isotopes as tracers of crustal inputs, supported by quantitative data and detailed experimental protocols.

Core Principles: Two Distinct Approaches to Tracing Crustal Material

Strontium Isotopes ($^{87}\text{Sr}/^{86}\text{Sr}$): The Classic Provenance Tracer

The utility of the $^{87}\text{Sr}/^{86}\text{Sr}$ ratio as a crustal tracer is rooted in the long-term decay of Rubidium-87 (^{87}Rb) to Strontium-87 (^{87}Sr), which has a half-life of approximately 48.8 billion years.[1] Over geological time, this decay leads to significant differences in the $^{87}\text{Sr}/^{86}\text{Sr}$ ratio between major Earth reservoirs:

- Continental Crust: Generally ancient and enriched in incompatible elements like Rubidium, the continental crust has a high and variable $87\text{Sr}/86\text{Sr}$ ratio, typically ranging from 0.710 to over 0.740.[2]
- Earth's Mantle: The mantle has a much lower Rb/Sr ratio and is, therefore, characterized by a less radiogenic, and relatively uniform, $87\text{Sr}/86\text{Sr}$ ratio, typically between 0.702 and 0.704 for mantle-derived basalts.[2]

This stark contrast makes the $87\text{Sr}/86\text{Sr}$ ratio a powerful and direct indicator of the presence of crustal material.[1][3] When mantle-derived magma interacts with the continental crust, the resulting mixture will have an $87\text{Sr}/86\text{Sr}$ ratio intermediate between the two end-members, allowing for the quantification of crustal assimilation.[4]

Cerium-142 ($\delta^{142}\text{Ce}$): A Redox-Sensitive Tracer

Unlike the radiogenic $87\text{Sr}/86\text{Sr}$ system, the application of ^{142}Ce as a tracer relies on mass-dependent fractionation of stable isotopes. Cerium is a rare earth element (REE) that can exist in two oxidation states: Ce^{3+} and Ce^{4+} . The oxidation of Ce^{3+} to Ce^{4+} , which occurs under oxidizing conditions, can lead to isotopic fractionation.[5][6]

This redox sensitivity makes $\delta^{142}\text{Ce}$ (the per mil deviation of the $^{142}\text{Ce}/^{140}\text{Ce}$ ratio from a standard) a potential tracer for specific geological processes rather than a simple bulk crustal input tracer.[5] For example, it has been proposed as a tool to trace the recycling of altered oceanic crust, which may have been oxidized on the seafloor before being subducted back into the mantle.[5] While igneous rocks from the crust and mantle show very limited $\delta^{142}\text{Ce}$ variation, processes like weathering and sediment formation at low temperatures can induce detectable fractionation.[7]

Quantitative Data Summary

The following table summarizes the typical isotopic compositions of **Cerium-142** and Strontium in major geological reservoirs.

Isotopic System	Reservoir	Typical Isotopic Value	Key Characteristics
$^{87}\text{Sr}/^{86}\text{Sr}$	Depleted Mantle (e.g., MORB)	~0.702 - 0.704	Low Rb/Sr ratio, unradiogenic
Bulk Continental Crust	> 0.710 (highly variable, can exceed 0.740)	High Rb/Sr ratio, radiogenic due to age	Limited fractionation during high-T processes
Oceanic Crust (fresh)	~0.7025	Similar to mantle source	
$\delta^{142}\text{Ce}$ (‰)	Igneous Rocks (Mantle & Crust)	-0.07‰ to +0.32‰	
Sedimentary Rocks	Variable, can be fractionated from igneous values	Fractionation possible during low-T surface processes	Suggests potential for isotopic fractionation
Carbonatites	Can show negative values (e.g., -0.07‰)		

Data compiled from multiple sources.[\[2\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Experimental Protocols

Precise and accurate measurement of isotopic ratios is critical. Methodologies for Sr and Ce isotopes, while both relying on multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS) or thermal ionization mass spectrometry (TIMS), have distinct requirements for sample preparation.

Strontium Isotope ($^{87}\text{Sr}/^{86}\text{Sr}$) Analysis

- **Sample Digestion:** Approximately 50-100 mg of powdered rock sample is dissolved using a mixture of hydrofluoric (HF) and nitric (HNO_3) acids in a closed vessel, often heated to ensure complete dissolution.[\[10\]](#)[\[11\]](#)

- **Strontium Separation:** The digested sample solution is loaded onto an ion-exchange column containing a resin highly selective for Sr (e.g., Eichrom Sr-Spec™ resin).[10] Matrix elements are washed away with dilute HNO₃, and then pure Sr is eluted. This step is crucial to remove ⁸⁷Rb, which has an isobaric interference on ⁸⁷Sr.[11]
- **Mass Spectrometry:** The purified Sr fraction is analyzed on a TIMS or MC-ICP-MS.[10] Instrumental mass fractionation is corrected by normalizing to the stable ⁸⁶Sr/⁸⁸Sr ratio of 0.1194. Data quality is monitored through repeated analysis of a standard reference material like NIST SRM 987.[12]

Cerium Isotope ($\delta^{142}\text{Ce}$) Analysis

- **Sample Digestion:** Similar to Sr analysis, rock powders are completely dissolved using HF and HNO₃.
- **Cerium Separation:** This is a more complex, multi-stage process due to the chemical similarity of REEs and the presence of isobaric interferences. A common procedure involves:
 - An initial bulk REE separation from major matrix elements.
 - A second chromatographic step using a resin like TODGA to separate Ce from other REEs.[7] This step is critical for removing Neodymium (¹⁴²Nd) and Barium, which have direct isobaric interferences on ¹⁴²Ce and other Ce isotopes.[8]
- **Mass Spectrometry (MC-ICP-MS):** The purified Ce solution is introduced into the MC-ICP-MS. The instrumental mass bias is corrected using a sample-standard bracketing approach, often combined with doping the sample with Samarium (Sm) to monitor and correct for any residual Nd interference.[7] Results are reported in delta notation ($\delta^{142}\text{Ce}$) relative to a standard solution.[8]

Visualizing Workflows and Tracer Logic

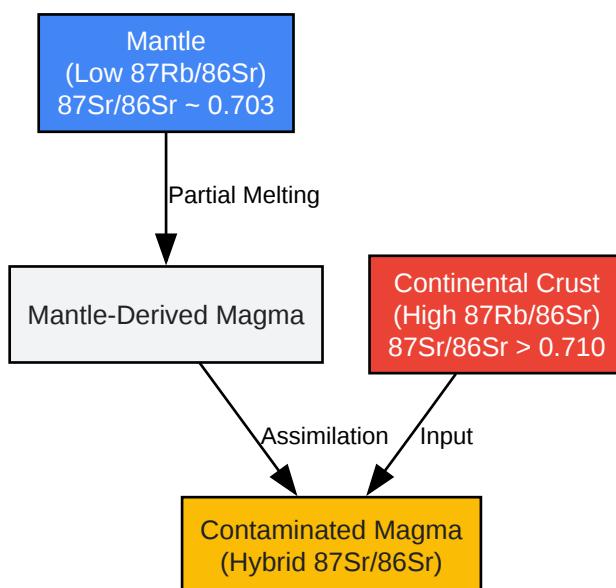


Fig. 1: Strontium Isotope Tracing Logic

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Caption: Logic of $^{87}\text{Sr}/^{86}\text{Sr}$ as a crustal tracer.

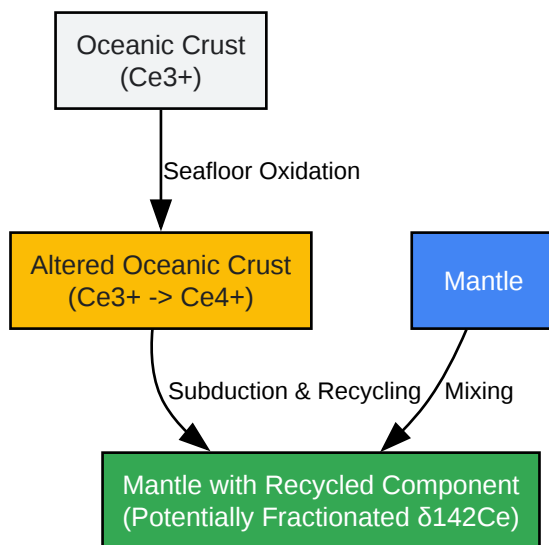


Fig. 2: Cerium Isotope Tracing Logic

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Caption: Logic of $\delta^{142}\text{Ce}$ as a redox-sensitive tracer.

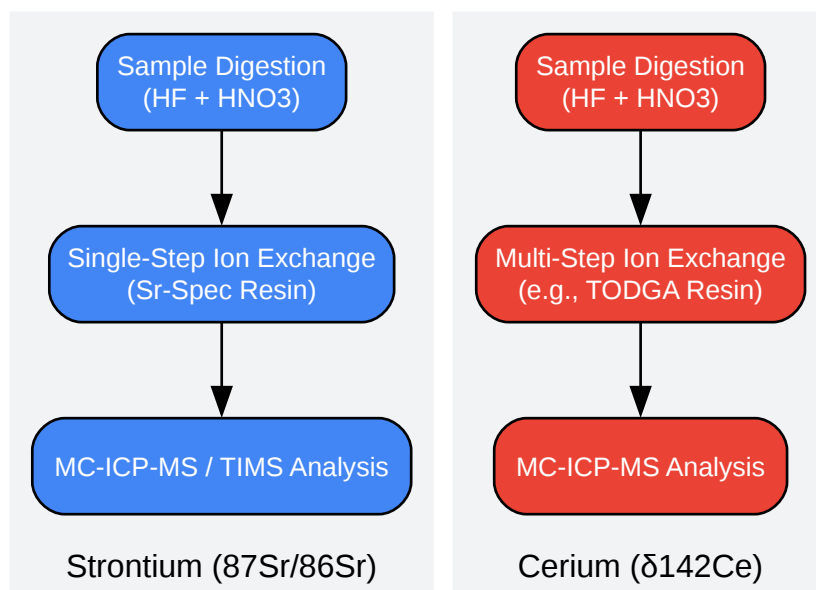


Fig. 3: Analytical Workflows

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- To cite this document: BenchChem. [Tracing Crustal Inputs: A Comparative Guide to Cerium-142 and Strontium Isotopes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082093#cerium-142-vs-strontium-isotopes-for-tracing-crustal-inputs]

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